6-Hydroxychlorzoxazone mechanism of formation
6-Hydroxychlorzoxazone mechanism of formation
An In-Depth Technical Guide on the Mechanism of Formation of 6-Hydroxychlorzoxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorzoxazone (CZX) is a centrally acting muscle relaxant used to treat painful musculoskeletal conditions.[1][2] Beyond its therapeutic use, chlorzoxazone has become an invaluable tool in pharmacology and drug development as a widely used probe substrate to measure the in vivo and in vitro activity of cytochrome P450 2E1 (CYP2E1).[3][4][5] This enzyme is critical in the metabolism of numerous small-molecule drugs, industrial solvents, and endogenous compounds.[4][6] The primary metabolic pathway for chlorzoxazone is hydroxylation to form 6-hydroxychlorzoxazone (OH-CZX).[4][7] Understanding the precise mechanism, kinetics, and influencing factors of this transformation is crucial for phenotyping CYP2E1 activity, predicting drug-drug interactions, and interpreting toxicological data.
This technical guide provides a comprehensive overview of the formation of 6-hydroxychlorzoxazone, detailing the enzymatic pathways, reaction kinetics, and established experimental protocols for its analysis.
Core Mechanism: Aromatic Hydroxylation
The formation of 6-hydroxychlorzoxazone from its parent compound, chlorzoxazone, is an oxidative reaction, specifically an aromatic hydroxylation.[3][8] This biotransformation is predominantly catalyzed by the cytochrome P450 superfamily of enzymes located primarily in the liver.[4][9]
Primary Enzymatic Pathway: The Role of CYP2E1
The 6-hydroxylation of chlorzoxazone is a typical reaction catalyzed by Cytochrome P450 2E1 (CYP2E1) in human liver microsomes.[3][7] This enzyme exhibits high specificity for chlorzoxazone, making the rate of 6-hydroxychlorzoxazone formation a reliable marker for CYP2E1 activity.[4][10][11] Up to 90% of a chlorzoxazone dose is oxidized by CYP2E1 to its 6-hydroxy metabolite.[4] The reaction is NADPH-dependent, a characteristic of P450-mediated catalysis.[12] Due to this high selectivity, chlorzoxazone is considered a very selective probe for phenotyping CYP2E1 in humans.[10]
Contribution of Other CYP450 Isoforms
While CYP2E1 is the principal enzyme, other P450 isoforms can contribute to 6-hydroxychlorzoxazone formation, though generally to a much lesser extent in vivo.[8][10]
-
CYP1A1 and CYP1A2 : In vitro studies using genetically engineered yeasts and human liver microsomes have shown that CYP1A1 and CYP1A2 are also involved in this catalytic activity.[8][13] However, the relatively low affinity (higher Km) of CYP1A1 and the relative abundance of CYP2E1 in the human liver suggest that CYP2E1 is the major form metabolizing chlorzoxazone in vivo.[8][13]
-
CYP3A : The contribution of the CYP3A subfamily is considered very minor.[10] Studies involving the co-administration of grapefruit juice, a known CYP3A4 inhibitor, did not significantly alter the chlorzoxazone metabolic ratio.[10]
The overall metabolic conversion is illustrated in the diagram below.
Caption: Primary metabolic pathway of chlorzoxazone to 6-hydroxychlorzoxazone.
Biochemical Kinetics
The enzymatic conversion of chlorzoxazone to 6-hydroxychlorzoxazone follows Michaelis-Menten kinetics.[3] Kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), have been determined in various in vitro systems, including human liver microsomes (HLMs) and recombinant CYP enzymes. These parameters are essential for predicting metabolic rates and potential for saturation.
Eadie-Hofstee plots of the reaction in HLMs have revealed a biphasic profile, indicating the involvement of at least two enzymes with different affinities: a high-affinity component (attributed to CYP1A2) and a low-affinity component (attributed to CYP2E1).[13] The formation of 6-hydroxychlorzoxazone is more specific for CYP2E1 activity at higher substrate concentrations.[13]
Table 1: Summary of Reported Kinetic Parameters for Chlorzoxazone 6-Hydroxylation
| Enzyme/System | Km (µM) | Vmax or CLint | Notes | Reference |
|---|---|---|---|---|
| Recombinant CYP2E1.1 (WT) | 71.8 ± 10.1 | CLint: 0.89 ± 0.08 (µL/min/pmol CYP) | Expressed in COS-7 cells. | [3] |
| Human Liver Microsomes (HLMs) | 3.8 (High-affinity) | Not Specified | Attributed to CYP1A2. | [13] |
| Human Liver Microsomes (HLMs) | 410 (Low-affinity) | Not Specified | Attributed to CYP2E1. |[13] |
Experimental Protocols for Analysis
The standard method for studying the formation of 6-hydroxychlorzoxazone involves in vitro incubation followed by analytical quantification, typically using High-Performance Liquid Chromatography (HPLC).
Protocol 1: In Vitro Chlorzoxazone 6-Hydroxylation Assay
This protocol describes a general procedure for measuring CYP2E1 activity in human liver microsomes using chlorzoxazone as a substrate.
1. Reagents and Materials:
-
Human Liver Microsomes (HLMs)
-
Chlorzoxazone (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
6-hydroxychlorzoxazone (analytical standard)
-
Internal Standard (e.g., 5-fluorobenzoxazolone or phenacetin)[14][15]
-
Microcentrifuge tubes, incubator/water bath, centrifuge
2. Incubation Procedure:
-
Preparation : Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.
-
Pre-incubation : In a microcentrifuge tube, add the HLM suspension to the master mix. Pre-incubate the mixture at 37°C for approximately 5 minutes to equilibrate the temperature.
-
Initiation : Start the reaction by adding a known concentration of chlorzoxazone (dissolved in a suitable solvent like methanol or KOH solution) to the tube.[13] Vortex briefly.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination : Stop the reaction by adding an equal or double volume of ice-cold acetonitrile or methanol. The organic solvent serves to precipitate the microsomal proteins.
-
Internal Standard : Add the internal standard to all samples, including calibration standards and controls.
-
Centrifugation : Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Collection : Carefully transfer the supernatant to an HPLC vial for analysis.
Caption: General experimental workflow for an in vitro chlorzoxazone hydroxylation assay.
Protocol 2: HPLC Quantification Method
This protocol outlines a typical reversed-phase HPLC method for the simultaneous determination of chlorzoxazone and 6-hydroxychlorzoxazone.
-
HPLC System : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., Alltima C18, 5 µm).[14]
-
Mobile Phase : A mixture of an acidic aqueous buffer and an organic solvent. A common composition is acetonitrile and 0.5% acetic acid or 0.05% phosphoric acid and methanol.[14][16]
-
Flow Rate : Typically 1.0 mL/min.[9]
-
Column Temperature : Maintained at a constant temperature, for example, 35°C.[9]
-
Detection : UV detection at a wavelength of 287 nm or 295 nm.[9][14][16]
-
Quantification : The concentration of 6-hydroxychlorzoxazone is determined by comparing its peak area (normalized to the internal standard) against a calibration curve constructed with known standards.
Alternative Metabolic Pathways and Toxicity
While 6-hydroxylation is the dominant metabolic route, other pathways exist and may contribute to the drug's overall disposition and potential toxicity.
-
Glucuronidation : After its formation, 6-hydroxychlorzoxazone is rapidly conjugated with glucuronic acid to form a glucuronide, which is then excreted in the urine.[1][17][18] This is a major elimination pathway for the drug.[17] Additionally, chlorzoxazone itself can undergo direct glucuronidation to form a CHZ-N-glucuronide, a reaction catalyzed by UGT1A9 that is independent of CYP2E1 activity.[18]
-
Epoxidation and Metabolic Activation : A recent study has provided evidence for an alternative metabolic activation pathway involving CYP3A4 and CYP3A5.[12] This pathway leads to the formation of a reactive oxirane intermediate, which can form glutathione (GSH) and N-acetylcysteine (NAC) conjugates.[12] This bioactivation pathway may be linked to the rare but serious idiosyncratic hepatotoxicity reported in some patients receiving chlorzoxazone.[1][12][19]
Caption: Comprehensive overview of the metabolic pathways of chlorzoxazone.
Conclusion
The formation of 6-hydroxychlorzoxazone is a well-characterized metabolic process dominated by the catalytic activity of the CYP2E1 enzyme. This specificity has established chlorzoxazone as a reliable and robust probe for phenotyping CYP2E1 in both preclinical and clinical settings. While minor contributions from other CYP isoforms exist, and alternative pathways leading to glucuronides and potentially reactive intermediates have been identified, the 6-hydroxylation route remains the cornerstone of its metabolic profile. The detailed kinetic data and established analytical protocols summarized in this guide provide a solid foundation for researchers in drug metabolism and development to accurately assess CYP2E1 function and investigate the disposition of xenobiotics.
References
- 1. drugs.com [drugs.com]
- 2. Chlorzoxazone | C7H4ClNO2 | CID 2733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Functional characterization of the chlorzoxazone 6-hydroxylation activity of human cytochrome P450 2E1 allelic variants in Han Chinese - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2E1: its clinical and toxicological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Bielectrode Strategy for Determination of CYP2E1 Catalytic Activity: Electrodes with Bactosomes and Voltammetric Determination of 6-Hydroxychlorzoxazone | MDPI [mdpi.com]
- 8. Both cytochromes P450 2E1 and 1A1 are involved in the metabolism of chlorzoxazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of CYP2E1 activity in liver transplant patients as measured by chlorzoxazone 6-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo metabolic activation and hepatotoxicity of chlorzoxazone mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive kinetic analysis and influence of reaction components for chlorzoxazone 6-hydroxylation in human liver microsomes with CYP antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Determination of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in plasma by HPLC and their pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 6-hydroxychlorzoxazone and chlorzoxazone in porcine microsome samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of chlorzoxazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Production of chlorzoxazone glucuronides via cytochrome P4502E1 dependent and independent pathways in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chlorzoxazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
